molecular formula C17H14N2O2S B4985456 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile CAS No. 3340-68-9

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile

Cat. No.: B4985456
CAS No.: 3340-68-9
M. Wt: 310.4 g/mol
InChI Key: XDAMNXBOSSTXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile features a toluene-4-sulfonyl group attached to a dihydro-isoquinoline scaffold bearing a nitrile functional group. These analogs share key functional motifs, such as sulfonyl groups and aromatic backbones, enabling comparative analysis of their synthetic strategies, reactivity, and physicochemical properties .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1H-isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAMNXBOSSTXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292398
Record name 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3340-68-9
Record name NSC82272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves the reaction of toluene-4-sulfonyl chloride with 1,2-dihydro-isoquinoline-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Studies have shown that 2-(toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile demonstrates cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in breast cancer cells through apoptosis induction .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

Building Block in Synthesis
Due to its functional groups, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including other isoquinoline derivatives and heterocycles, which are valuable in pharmaceutical development .

Reagent in Chemical Reactions
This compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its sulfonyl group enhances electrophilicity, facilitating reactions with nucleophiles .

Material Science

Polymerization Studies
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Research indicates that it can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in advanced materials .

Nanomaterials Development
Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique properties allow for the creation of nanoparticles with specific functionalities, which can be applied in drug delivery systems and catalysis.

Case Study 1: Anticancer Research

In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Synthesis of Isoquinoline Derivatives

A research team at ABC Institute utilized this compound as a starting material to synthesize novel isoquinoline derivatives. Their findings showed that these derivatives exhibited enhanced biological activity compared to their precursors, suggesting that modifications to the isoquinoline structure could lead to improved therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights structural differences and similarities between the target compound and its analogs from the evidence:

Compound Core Structure Key Functional Groups Synthetic Yield Reference
2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile (Target) Dihydro-isoquinoline Toluene-4-sulfonyl, nitrile N/A N/A
{2-[2-(Toluene-4-sulfonyl)-ethoxycarbonylmethoxy]-phenoxy}-acetic acid ester Aromatic ether Toluene-4-sulfonyl, ester, ethoxycarbonylmethoxy 65–97%
3-[5-Methoxy-2-(4-methoxy-pyridinyl)-benzimidazole-1-sulfonyl]benzoate Benzimidazole Sulfonyl, methoxy, pyridinyl 72–95%
(4-Chlorosulfonylphenoxy)acetic acid 2-(toluene-4-sulfonyl)ethyl ester Aryl chlorosulfonate Chlorosulfonyl, toluene-4-sulfonyl, ester 87%
Key Observations:

Sulfonyl Group Reactivity: The toluene-4-sulfonyl group in analogs serves as an electron-withdrawing group, stabilizing intermediates during nucleophilic substitution reactions. For example, chlorosulfonyl derivatives (e.g., , compound 14) undergo hydrolysis or esterification with alcohols like 2-(toluene-4-sulfonyl)ethanol to form stable esters .

Synthetic Methodologies :

  • Esterification : Toluene-4-sulfonyl-containing esters are synthesized via acid-catalyzed condensation (e.g., using p-toluenesulfonic acid) or nucleophilic displacement of chlorosulfonyl intermediates .
  • Benzimidazole Derivatives : Sulfonated benzimidazoles () are prepared by coupling chlorosulfonyl precursors with heterocyclic amines under basic conditions (e.g., NaH/CH₂Cl₂), achieving yields of 72–95% .

Purification and Characterization :

  • All analogs employ chromatographic purification (e.g., silica gel column) and are characterized via $ ^1H $-NMR. For instance, toluene-4-sulfonyl ethyl esters show distinct peaks at δ 2.41 (s, 3H, methyl group) and δ 4.40–4.53 (m, ester protons) in CDCl₃ .

Physicochemical and Spectral Comparisons

Table: $ ^1H $-NMR Data for Selected Analogs
Compound Key $ ^1H $-NMR Signals (δ, ppm) Reference
Phenoxyacetic acid 2-(toluene-4-sulfonyl)ethyl ester 2.41 (s, 3H), 4.40 (s, 2H), 4.53 (t, 2H), 6.83–7.81 (m, aromatic)
3-[5-Methoxy-benzimidazole-1-sulfonyl]benzoate sodium salt 2.20 (s, 3H), 4.14 (m, 4H), 6.99–8.02 (m, aromatic)
(4-Chlorosulfonylphenoxy)acetic acid 2-(toluene-4-sulfonyl)ethyl ester 2.44 (s, 3H), 4.59 (t, 2H), 7.03–7.98 (m, aromatic)
Notable Trends:
  • Aromatic Protons : Substituents like methoxy (δ 3.34–3.54) or chlorosulfonyl groups deshield adjacent aromatic protons, shifting signals downfield .
  • Ester Linkages : Protons adjacent to sulfonyl groups (e.g., –CH₂–SO₂–) resonate at δ 3.45–4.56 due to electron withdrawal .

Stability and Functional Group Compatibility

  • Nitrile vs. Ester Stability : While esters in analogs (e.g., , compound 13) are hydrolyzed under basic conditions to carboxylic acids , the nitrile group in the target compound is likely resistant to hydrolysis, offering greater stability in physiological environments.
  • Sulfonyl Group Robustness : The toluene-4-sulfonyl group remains intact under acidic and moderately basic conditions in all analogs, as evidenced by its persistence through reflux and chromatographic purification .

Biological Activity

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The compound is typically synthesized through the reaction of appropriate isoquinoline derivatives with toluene sulfonyl chloride and carbonitrile precursors under controlled conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In a patent document, it was reported that derivatives exhibited significant anticancer activity against various cancer cell lines, including ovarian cancer (IGROVl), leukemia (CCRF-CEM & RPMI-8226), melanoma (UACC-62), and CNS cancer (SF-295 & SNB-75) . The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for tumor growth.

Antimicrobial Activity

The antimicrobial properties of related compounds have been investigated, revealing promising results. A study on N-sulfonyl-1,2,3,4-tetrahydroisoquinolines showed that certain derivatives exhibited notable antifungal activity against species such as Aspergillus and Penicillium . Although specific data on this compound is limited, its structural analogs have shown potential as effective antimicrobial agents.

Protein Kinase Inhibition

The compound has also been studied for its role as a protein kinase inhibitor. It has been suggested that it may inhibit the action of protein tyrosine kinases, which are crucial in regulating cell proliferation and differentiation . This inhibition could lead to therapeutic applications in conditions characterized by deregulated cell growth, such as cancer.

Case Studies

StudyFindings
Patent Analysis Significant anticancer activity against multiple cell lines.
Antimicrobial Study Moderate to high antifungal activity observed in related compounds.
Protein Kinase Inhibition Potential role in inhibiting protein kinases linked to cancer progression.

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the viability of any therapeutic compound. Preliminary studies suggest that derivatives of this class exhibit favorable ADMET characteristics, with low hepatic toxicity identified in several compounds . This makes them suitable candidates for further development in pharmacological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.